4-Nitro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Nitro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core
Mechanism of Action
Target of Action
It is known to be a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the wittig reaction .
Biochemical Pathways
Given its use in the synthesis of alcohols and the wittig reaction, it may be involved in pathways related to these chemical processes .
Action Environment
The action of 4-Nitro-3-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde typically involves the nitration of 3-(trifluoromethyl)benzaldehyde. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 4-Amino-3-(trifluoromethyl)benzaldehyde.
Oxidation: 4-Nitro-3-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
3-Nitro-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positioning of the nitro and trifluoromethyl groups.
4-Nitrobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzaldehyde:
Uniqueness: 4-Nitro-3-(trifluoromethyl)benzaldehyde is unique due to the combined presence of both the nitro and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLHNXOKFCMSQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710897 |
Source
|
Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101066-57-3 |
Source
|
Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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